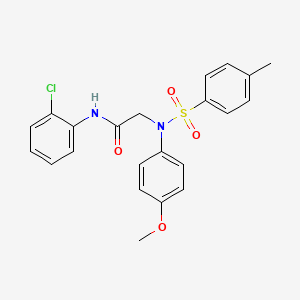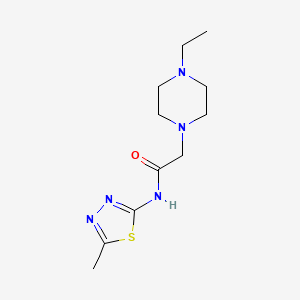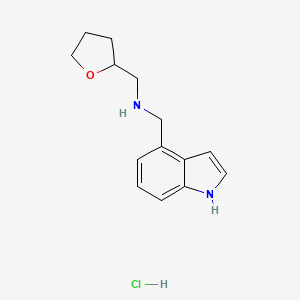![molecular formula C19H29N3O2S B5983248 N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B5983248.png)
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide is a complex organic compound that features a piperazine ring, a phenylpropyl group, and a methylsulfanylpropyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane to form the piperazine ring.
Introduction of the Phenylpropyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks a phenylpropyl halide.
Attachment of the Methylsulfanylpropyl Chain: This step might involve the reaction of a thiol with a suitable alkyl halide to introduce the methylsulfanyl group.
Acetylation: The final step could involve the acetylation of the piperazine nitrogen with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide: can be compared to other piperazine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-25-14-6-10-20-18(23)15-17-19(24)21-11-13-22(17)12-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCJQVVIAZIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)CC1C(=O)NCCN1CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-methylethyl]-2-thiophenecarboxamide](/img/structure/B5983179.png)
![methyl 4-oxo-4-[(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)amino]butanoate](/img/structure/B5983186.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5983199.png)
![2-chloro-4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5983206.png)
![[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate](/img/structure/B5983208.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5983211.png)
![6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5983216.png)
![N-(4-ACETAMIDOPHENYL)-2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5983226.png)

![6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B5983260.png)

![5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B5983268.png)

![2-chloro-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5983277.png)
